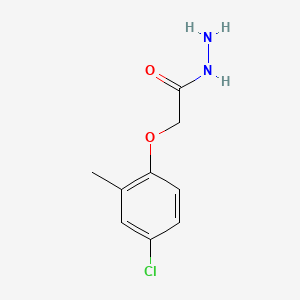

acetic acid CAS No. 1142202-55-8](/img/structure/B1345817.png)

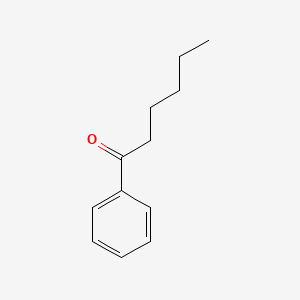

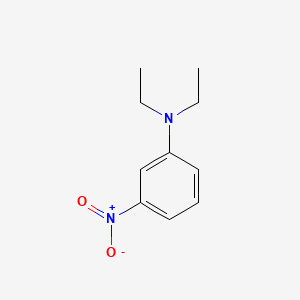

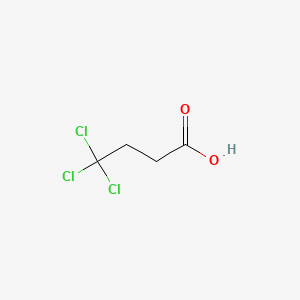

[(1-Ethylpropyl)amino](oxo)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethylpropyl)amino](oxo)acetic acid, more commonly known as EPAOA, is a type of amino acid that is found in many foods and other sources. It is a non-essential amino acid, meaning that it is not required for human health and can be produced by the body. EPAOA is a precursor to a number of molecules, including neurotransmitters, hormones, and other compounds. It is also involved in the synthesis of proteins and other molecules. In recent years, EPAOA has been studied for its potential therapeutic applications in a variety of diseases.

科学的研究の応用

Reaction Mechanisms and Derivative Synthesis

- Derivatives Synthesis : A study identified and isolated various derivatives from a reaction between 1H-indazol-3-ol and ethyl chloroacetate, exploring the mechanism of their formation and particularly the ring enlargement from indazole to tetrahydroquinazoline. This includes derivatives like ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others, shedding light on potential synthetic pathways and applications of similar compounds (Bonanomi & Palazzo, 1977).

Plant Growth and Ethylene Inhibition

- Ethylene Formation Inhibition in Plants : Novel oxime ether derivatives of aminooxyacetic acid, closely related to the query compound, were tested for their ability to inhibit ethylene formation in higher plants. Such compounds significantly reduced ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves, also delaying senescence of cut carnation flowers. This suggests applications in agriculture to enhance plant longevity and stress resistance (Kirchner et al., 1993).

Antioxidant and Enzymatic Activity Modulation

- Xanthine Oxidase Inhibition : Transition metal complexes of a novel amino acid bearing Schiff base ligand demonstrated selective inhibitory studies on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. These findings suggest a potential application in developing treatments for conditions associated with oxidative stress (Ikram et al., 2015).

Synthetic Efficiency Enhancement

- Synthesis Improvement with OxymaPure/DIC : The use of OxymaPure with the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, including those related to (1-Ethylpropyl)aminoacetic acid, showed superiority in purity and yield over traditional methods. This indicates a methodological advancement in synthesizing complex molecules with potential pharmaceutical applications (El‐Faham et al., 2013).

Structural and Spectroscopic Characterization

- Structural Studies : Research on compounds structurally similar to (1-Ethylpropyl)aminoacetic acid, such as derivatives of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been characterized using X-ray diffraction techniques. This highlights the importance of understanding molecular structures for potential applications in material science and drug design (Şahin et al., 2014).

特性

IUPAC Name |

2-oxo-2-(pentan-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWLPWXBVPHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。